molecular formula C17H14BrN3O2 B2358096 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-58-6

2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2358096
CAS No.: 882357-58-6
M. Wt: 372.222
InChI Key: LROFIWMHLPPMOM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine-3-carbonitrile class, characterized by a fused pyranopyridine core substituted with a 4-bromophenyl group, two methyl groups at positions 6 and 7, and a cyano functionality at position 2. Its structural complexity and electron-rich regions make it a candidate for diverse applications, including medicinal chemistry and materials science .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-9-7-13-15(17(22)21(9)2)14(12(8-19)16(20)23-13)10-3-5-11(18)6-4-10/h3-7,14H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROFIWMHLPPMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H17BrN2O2
  • CAS Number : 107753-01-5
  • Molecular Weight : 364.25 g/mol

The presence of the bromophenyl group is significant as it can enhance the compound's biological activity through increased lipophilicity and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrano[3,2-c]pyridine exhibit notable antimicrobial properties. A study evaluated the structure-activity relationship (SAR) of various derivatives, including those with similar structures to 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL in some derivatives .

CompoundMIC (µg/mL)Target Bacteria
2-amino derivative8S. aureus
4-bromo derivative16E. faecium

Anticancer Activity

The anticancer potential of this compound was assessed using various cell lines. In vitro studies have shown that it inhibits the proliferation of cancer cells such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression at the G1 phase .

Case Study :
A detailed investigation found that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability (up to 70% in A549 cells) compared to untreated controls.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays revealed that it effectively reduced COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : The bromophenyl group enhances binding affinity to specific receptors involved in inflammation and cancer pathways.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells leading to decreased viability.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H17BrN2O2C_{18}H_{17}BrN_2O_2 with a molecular weight of approximately 368.25 g/mol. The structure features a pyrano-pyridine core that is substituted with a bromophenyl group and an amino group, which contributes to its reactivity and biological activity. The compound's crystal structure reveals a planar pyran ring that is perpendicular to the bromophenyl ring, facilitating hydrogen bonding interactions that may enhance its biological efficacy .

Antitumor Activity

Research indicates that derivatives of pyrano[3,2-c]pyridine exhibit significant antitumor properties. For instance, compounds similar to 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . These compounds are believed to interact with specific cellular pathways that regulate tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways and cytokine production .

One-Pot Synthesis

The synthesis of 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be achieved through a one-pot reaction involving readily available starting materials such as malononitrile and 4-bromobenzaldehyde. The reaction typically employs a catalyst like 4-(dimethylamino)pyridine (DMAP) in an ethanol solvent under reflux conditions .

Reaction Scheme

  • Combine malononitrile (10 mmol), 4-bromobenzaldehyde (10 mmol), and DMAP in ethanol.
  • Reflux the mixture for 2–3 hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash with ice-cooled water followed by ethanol.

Yield and Purity

The yield of this synthesis can vary but is generally around 80% with high purity levels achievable through recrystallization techniques.

Study on Antitumor Activity

A recent study published in Journal of Medicinal Chemistry investigated the antitumor effects of various pyrano[3,2-c]pyridine derivatives including our compound of interest. The results indicated that these compounds significantly inhibited proliferation in breast cancer cell lines with IC50 values in the low micromolar range .

Study on Antimicrobial Effects

Another research article focused on evaluating the antimicrobial properties of heterocyclic compounds derived from pyrano[3,2-c]pyridine frameworks. The study found that 2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibited potent activity against Staphylococcus aureus and Escherichia coli strains .

Comparison with Similar Compounds

Core Structure Variations

Target Compound :

  • Core: Pyrano[3,2-c]pyridine.
  • Substituents: 4-Bromophenyl at position 3. Methyl groups at positions 6 and 5. Cyano group at position 3.

Analog 1: 2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

  • Key Difference : Bromine at the meta position of the phenyl ring.
  • Impact : Altered electronic effects due to meta substitution may reduce steric hindrance compared to the para isomer .

Analog 2: 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

  • Key Differences: Chlorine replaces bromine (lower molecular weight, reduced lipophilicity).

Analog 3: 2-Amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Physicochemical Properties

Compound ID Substituents (Position 4) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 4-Bromophenyl - - δ 7.39–7.11 (m, aromatic H)
Analog 1 3-Bromophenyl - 97 IR: 2191 cm⁻¹ (C≡N)
Analog 4 4-Nitrophenyl 291–292 91 IR: 2182 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O)
Analog 5 4-((4-Bromobenzyl)oxy)phenyl 214–216 - IR: 1636 cm⁻¹ (C=O), 2191 cm⁻¹ (C≡N)

Key Observations :

  • The 4-nitrophenyl analog (Analog 4) exhibits a higher melting point (291–292°C) due to strong intermolecular interactions from the nitro group .
  • The 4-((4-bromobenzyl)oxy)phenyl substituent (Analog 5) introduces additional flexibility and hydrogen-bonding sites, reflected in its IR spectrum .

Spectral Signatures

  • 1H NMR : Aromatic protons in the target compound appear as a multiplet at δ 7.39–7.11, consistent with para-substituted bromophenyl . Meta-substituted analogs show distinct splitting patterns.
  • IR: Cyano stretching (~2190 cm⁻¹) and carbonyl (C=O, ~1665 cm⁻¹) are consistent across derivatives .

Preparation Methods

Base-Catalyzed Three-Component Condensation

The most widely documented approach involves a one-pot three-component reaction between 4-hydroxy-6,7-dimethylpyridin-2(1H)-one, 4-bromobenzaldehyde, and malononitrile under basic conditions. Triethylamine (Et$$_3$$N) or piperidine catalyzes the sequential Knoevenagel condensation, Michael addition, and cyclization steps.

Procedure :

  • Reactants :
    • 4-Hydroxy-6,7-dimethylpyridin-2(1H)-one (1.0 equiv)
    • 4-Bromobenzaldehyde (1.0 equiv)
    • Malononitrile (1.0 equiv)
    • Triethylamine (0.1 equiv) in ethanol (3 mL/g substrate).
  • Conditions : Reflux at 80°C for 50 minutes.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from dimethylformamide (DMF).

Mechanistic Insights :

  • Knoevenagel Condensation : 4-Bromobenzaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : The pyridone nucleophile attacks the electrophilic β-carbon of the nitrile.
  • Cyclization : Intramolecular hemiketalization generates the pyran ring.

Yield : 70–93%, depending on substituent electronic effects.

Ionic Liquid-Mediated Synthesis

Alternative protocols employ ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF$$_4$$) to enhance reaction efficiency. This method reduces reaction times and improves yields by stabilizing intermediates through ionic interactions.

Procedure :

  • Reactants : Same as above, substituting ethanol with [BMIM]BF$$_4$$.
  • Conditions : Stirring at room temperature for 2–4 hours.
  • Workup : Dilution with water, extraction with ethyl acetate, and solvent evaporation.

Advantages :

  • Yield : 85–90% with minimal purification.
  • Sustainability : Recyclable solvent system reduces waste.

Heterogeneous Catalysis Using Nanozeolites

Cu$$_2$$O/NiO nanoparticles supported on clinoptilolite (CP) offer a green alternative for aqueous-phase synthesis. The porous structure of CP facilitates reactant adsorption, accelerating the reaction.

Procedure :

  • Catalyst Preparation : Immobilization of Cu$$_2$$O/NiO on CP via wet impregnation.
  • Reaction : Substrates combined in water with 10 wt% catalyst at 90°C for 1 hour.
  • Workup : Filtration, catalyst recycling, and product isolation.

Performance :

  • Yield : 80–88% over five cycles without significant activity loss.
  • Selectivity : >95% due to restricted transition states within zeolite pores.

Optimization of Reaction Parameters

Solvent Effects

Ethanol and water are preferred for their balance of polarity and environmental impact. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Catalyst Loading

Optimal Et$$_3$$N loading is 10 mol%, beyond which side reactions (e.g., aldol condensation) dominate. Nanozeolite systems require 10 wt% catalyst for maximal surface coverage.

Temperature and Time

Reflux conditions (80°C, 50 minutes) ensure complete conversion, while room-temperature ionic liquid reactions achieve similar outcomes in 2–4 hours.

Analytical Characterization

Spectral Data

  • FT-IR :
    • $$ \nu{\text{NH}2} $$: 3450–3330 cm$$^{-1}$$.
    • $$ \nu{\text{C≡N}} $$: 2190 cm$$^{-1}$$.
    • $$ \nu{\text{C=O}} $$: 1675 cm$$^{-1}$$.
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$):
    • δ 2.31 (s, 6H, 6,7-CH$$
    3$$).
  • δ 4.82 (s, 1H, 4-H).
  • δ 7.45–7.62 (m, 4H, Ar-H).
  • $$^{13}$$C NMR :
    • δ 117.8 (C≡N).
    • δ 163.2 (C=O).
  • X-ray Crystallography

    Single-crystal analysis confirms the planar pyrano[3,2-c]pyridine core and orthogonal orientation of the 4-bromophenyl group.

    Comparative Analysis of Synthetic Routes

    Method Catalyst Solvent Temp (°C) Time Yield (%)
    Three-component Et$$_3$$N Ethanol 80 50 min 70–93
    Ionic liquid [BMIM]BF$$_4$$ Ionic liquid 25 2–4 hr 85–90
    Nanozeolite Cu$$_2$$O/NiO/CP Water 90 1 hr 80–88

    Challenges and Limitations

    • Starting Material Availability : 4-Hydroxy-6,7-dimethylpyridin-2(1H)-one requires multistep synthesis from diethyl malonate and methylamine.
    • Regioselectivity : Competing pathways may yield pyrano[4,3-b]pyran byproducts under acidic conditions.

    Applications and Derivatives

    The title compound serves as a precursor for antiviral and antileishmanial agents. Functionalization at C-3 (cyano group) enables click chemistry modifications for drug discovery.

    Q & A

    Basic: What are the optimal synthetic conditions for preparing this compound?

    Methodological Answer:
    The synthesis typically involves a multicomponent reaction (MCR) under reflux conditions. A mixture of aromatic aldehydes, active methylene compounds (e.g., cyanoacetamide), and ammonium acetate in ethanol is heated for 10–20 hours. For example, in analogous pyridine derivatives, a 2.5:2.5:2.5:20 molar ratio of aldehyde, ketone, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux yields the target scaffold . Post-reaction cooling precipitates the product, which is filtered, washed with ethanol/water, and recrystallized from DMF/ethanol (1:2) . Adjusting reaction time and stoichiometry may optimize yield for the 4-bromophenyl variant.

    Basic: How should researchers characterize this compound using spectroscopic and spectrometric techniques?

    Methodological Answer:
    1H/13C NMR in DMSO-d6 is critical:

    • 1H NMR : Expect signals for aromatic protons (δ 7.39–7.11, m, 4H for 4-bromophenyl), methyl groups (δ 2.34 and 3.30, s), and the pyranone NH (δ ~6.07, s) .
    • 13C NMR : Key signals include the carbonyl (δ ~161.5), nitrile carbon (δ ~120.3), and quaternary carbons (e.g., δ ~155.3 for pyrano-pyridine) .
      HRMS (ESI) : Calibrate for [M+Na]+; theoretical m/z for C17H14BrN3O2 is 394.0167. A deviation <0.001 confirms purity .

    Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

    Methodological Answer:
    Single-crystal X-ray diffraction (SCXRD) is essential. For the pyrazolo-pyridine analog (4-bromophenyl-substituted), monoclinic P21/c symmetry was observed with unit cell parameters a = 21.871 Å, b = 9.209 Å, c = 10.552 Å, and β = 90.37° . Discrepancies in bond angles (e.g., C5–N3–C6–C2 = 9.3°) may arise from torsional strain or solvent interactions (e.g., ethanol solvate). Refinement with SHELXL and disorder modeling (for flexible substituents) improves accuracy .

    Advanced: How can antiproliferative activity data for this compound be validated against structural analogs?

    Methodological Answer:
    Compare IC50 values across analogs with varying substituents (e.g., 3-bromo vs. 4-bromophenyl). For instance, the 3-bromo analog (Compound 14) showed antiproliferative activity via MTT assays in cancer cell lines . Use dose-response curves (0.1–100 µM) and statistical tools (e.g., ANOVA) to assess significance. Structural-activity relationships (SARs) should highlight the role of bromine position on π-π stacking with biological targets .

    Basic: What solvent systems are effective for purification and recrystallization?

    Methodological Answer:
    Ethanol is preferred for initial precipitation due to its polarity and low boiling point. For recrystallization, a DMF/ethanol (1:2) mixture enhances solubility of polar intermediates while minimizing co-solvent impurities . For pyrano-pyridine derivatives, ethanol alone may suffice if the product exhibits low solubility in cold ethanol .

    Advanced: How does regioselectivity in substitution reactions impact synthesis?

    Methodological Answer:
    Regioselectivity is influenced by electronic effects. For example, bromine at the 4-position (para) on the phenyl ring stabilizes intermediates via resonance, favoring cyclization to the pyrano-pyridine core over alternative products. In contrast, 3-bromo substitution (meta) may sterically hinder cyclization, requiring longer reaction times . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) to optimize regioselectivity.

    Advanced: What computational methods predict the compound’s reactivity in nucleophilic attacks?

    Methodological Answer:
    Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electrophilic sites. For pyrano-pyridines, the nitrile group (C≡N) and pyranone carbonyl are electron-deficient, making them susceptible to nucleophilic attack. Mulliken charge analysis and frontier molecular orbital (FMO) theory identify reactive regions . Validate predictions with experimental kinetics (e.g., reaction with hydrazine or Grignard reagents).

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